molecular formula C4H3BrF2N2 B2479303 2-Bromo-1-(difluoromethyl)imidazole CAS No. 2503205-19-2

2-Bromo-1-(difluoromethyl)imidazole

Cat. No. B2479303
CAS RN: 2503205-19-2
M. Wt: 196.983
InChI Key: JORCMRMCKDFVMN-UHFFFAOYSA-N
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Description

“2-Bromo-1-(difluoromethyl)imidazole” is an organic compound with the molecular formula C4H3BrF2N2 . It is used as an intermediate in organic chemical synthesis .


Synthesis Analysis

The synthesis of imidazoles, including “2-Bromo-1-(difluoromethyl)imidazole”, has been a subject of recent research . One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(difluoromethyl)imidazole” consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Physical And Chemical Properties Analysis

The physical form of “2-Bromo-1-(difluoromethyl)imidazole” is liquid . Its molecular weight is 196.98 .

Scientific Research Applications

  • Computational Study on Imidazole Derivatives : Erdogan and Erdoğan (2019) conducted a computational study investigating the reactions between imidazole and various 2-bromo-1-arylethanones. Density Functional Theory (DFT) calculations were performed to analyze the chemical species involved in these reactions (Erdogan & Erdoğan, 2019).

  • Bromination Reaction in Presence of Copper(I) Bromide : A study by Lobana, Sultana, and Butcher (2011) demonstrated the conversion of 2-Mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide (Lobana, Sultana, & Butcher, 2011).

  • Modification of 1,2-Polybutadiene : A study by Yuan et al. (2011) discussed the transformation of commercially available 1,2-Polybutadiene (PB) into a reactive intermediate by quantitative bromination. This brominated polymer was used to yield water-soluble brush polymers and copolymers with potential applications in stabilizing heterophase polymerization of styrene and ionic conducting properties (Yuan et al., 2011).

  • Catalysis in Homogeneous Catalysis : The study by César, Bellemin-Laponnaz, and Gade (2002) investigated the reaction of 1-mesityl imidazole with 2-bromo-4,4-dimethyloxazoline, leading to the development of a silver N-heterocyclic carbene complex. This complex showed potential as a catalyst for the Heck and Suzuki C−C coupling reactions (César, Bellemin-Laponnaz, & Gade, 2002).

  • CO2 Capture by Ionic Liquid : Bates et al. (2002) described the synthesis of a new ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrating its efficiency in capturing CO2 (Bates et al., 2002).

  • Synthesis and Antidepressant Activity : Khaliullin et al. (2017) synthesized salts and diylidenehydrazidеs of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid, evaluating their antidepressant activities (Khaliullin et al., 2017).

  • Palladium-Catalyzed Arylation Reactions : Bellina, Cauteruccio, and Rossi (2007) discussed the efficient preparation of 4(5)-aryl-1H-imidazoles by palladium-catalyzed Suzuki-Miyaura reaction, indicating potential applications in organic synthesis (Bellina, Cauteruccio, & Rossi, 2007).

Safety and Hazards

“2-Bromo-1-(difluoromethyl)imidazole” is classified as dangerous, with hazard statements including H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-1-(difluoromethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-3-8-1-2-9(3)4(6)7/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORCMRMCKDFVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(difluoromethyl)imidazole

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